molecular formula C11H7ClN2O B037703 3-(2-chloroacetyl)-1H-Indole-5-carbonitrile CAS No. 115027-08-2

3-(2-chloroacetyl)-1H-Indole-5-carbonitrile

Cat. No. B037703
Key on ui cas rn: 115027-08-2
M. Wt: 218.64 g/mol
InChI Key: BLEBTHHPYINQMI-UHFFFAOYSA-N
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Patent
US05532241

Procedure details

A mixture of 2.6 g of 3-(2-aminoethyl)-5-cyanoindole [obtainable by reaction of 5-cyanoindole with 2-chloroacetyl chloride to give 3-(2-chloroacetyl)-5-cyanoindole, subsequent reduction with diborane, reaction with phthalimide and hydrolysis]and one equivalent of 5-[N,N-bis(2-chloroethyl)amino]benzofuran [obtainable by reaction of 2-chloroacetyl chloride with 5-aminobenzofuran and subsequent reduction with diborane] in 40 ml of acetone and 40 ml of water is boiled for 20 hours and then worked up in the customary manner. 1-[2-(5-Cyanoindol-3-yl)ethyl]-4-(benzofuran-5-yl)piperazine is obtained.
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
NCCC1C2C(=CC=C(C#N)C=2)NC=1.[C:15]([C:17]1[CH:18]=[C:19]2[C:23](=[CH:24][CH:25]=1)[NH:22][CH:21]=[CH:20]2)#[N:16].[Cl:26][CH2:27][C:28](Cl)=[O:29]>>[Cl:26][CH2:27][C:28]([C:20]1[C:19]2[C:23](=[CH:24][CH:25]=[C:17]([C:15]#[N:16])[CH:18]=2)[NH:22][CH:21]=1)=[O:29]

Inputs

Step One
Name
Quantity
2.6 g
Type
reactant
Smiles
NCCC1=CNC2=CC=C(C=C12)C#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)C=1C=C2C=CNC2=CC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClCC(=O)C1=CNC2=CC=C(C=C12)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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